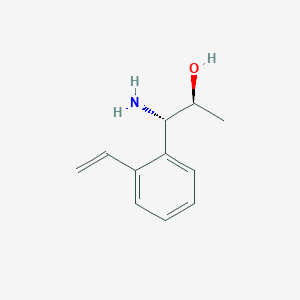![molecular formula C7H5ClOS B13033262 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one is a chemical compound with the molecular formula C7H3ClO2S and a molecular weight of 186.62 g/mol It is a derivative of cyclopenta[b]thiophene, characterized by the presence of a chlorine atom at the 2-position and a ketone group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one typically involves the chlorination of cyclopenta[b]thiophene derivatives. One common method includes the reaction of cyclopenta[b]thiophene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of novel materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are still under investigation, but its structural features suggest potential interactions with nucleophilic sites in proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one: Similar structure with a bromine atom instead of chlorine.
2-Chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine: Similar structure with an amine group instead of a ketone.
2-Chloro-5,6-dihydro-6-oxo-4H-cyclopenta[b]thiophene-4-ylidene: Similar structure with additional hydrogenation.
Uniqueness
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its chlorine atom and ketone group provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H5ClOS |
|---|---|
Peso molecular |
172.63 g/mol |
Nombre IUPAC |
2-chloro-4,5-dihydrocyclopenta[b]thiophen-6-one |
InChI |
InChI=1S/C7H5ClOS/c8-6-3-4-1-2-5(9)7(4)10-6/h3H,1-2H2 |
Clave InChI |
KKLFZWDLTAANCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


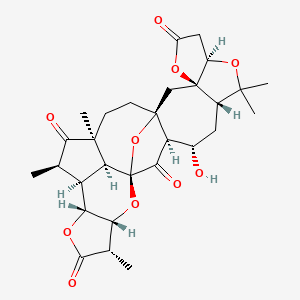
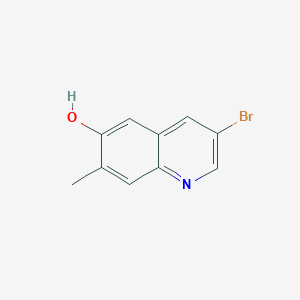
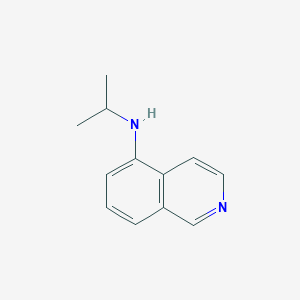
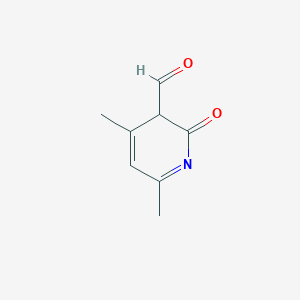
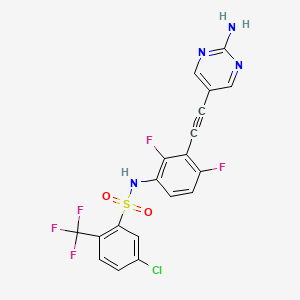
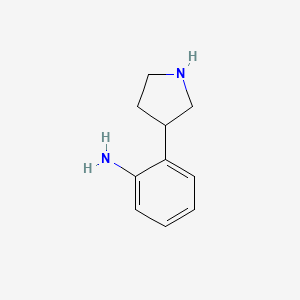
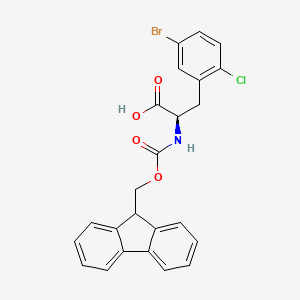
![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
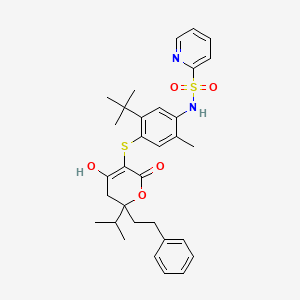
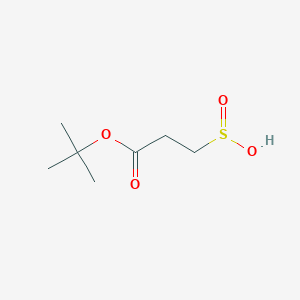
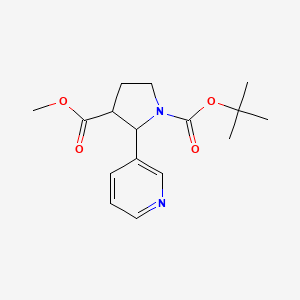
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)
